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Compound of Interest

Compound Name: L-Leucine-D7

Cat. No.: B3044230

For Researchers, Scientists, and Drug Development Professionals

L-Leucine-D7 is a stable, non-radioactive, isotopically labeled form of the essential branched-
chain amino acid (BCAA), L-leucine. In this molecule, seven hydrogen atoms have been
replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule
that is chemically identical to its natural counterpart but possesses a greater mass. This key
difference allows L-Leucine-D7 to be distinguished and traced within biological systems using
mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stability and
safety, compared to radioactive isotopes, have made it an indispensable tool in modern
biochemical and pharmaceutical research.[1][2]

This guide provides a comprehensive overview of the chemical properties of L-Leucine-D7, its
synthesis, and its critical applications in research and drug development, complete with
experimental workflow visualizations and methodological insights.

Chemical Properties of L-Leucine-D7

L-Leucine-D7 shares the same chemical reactivity and structure as unlabeled L-leucine but
differs in its physical properties due to the increased mass from the deuterium atoms. The
labeling is typically on the isopropyl group.[3][4] These properties are fundamental to its
application as an internal standard and metabolic tracer.

Table 1: Quantitative Chemical Data for L-Leucine-D7
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Property

Value

Reference(s)

Chemical Name

L-Leucine-4,5,5,5,5',5',5"-d7

[4]

Molecular Formula

CesHsD7NO2

Linear Formula

(CD3)2CDCH2CH(NH2)CO2zH

Molecular Weight ~138.22 g/mol
Mass Shift M+7
CAS Number 92751-17-2

Physical Form

Solid, white powder/crystals

Melting Point

>300 °C

Isotopic Purity

Typically 298 atom % D

Optical Activity

[0]25/D +14.5° (c = 2in 5 M
HCI)

Core Applications in Research and Development

The unique properties of L-Leucine-D7 make it a versatile tool across several scientific
disciplines.

Metabolic Tracing and Flux Analysis

As a metabolic tracer, L-Leucine-D7 is used to track the fate of leucine in various metabolic
pathways. Researchers can administer the labeled amino acid to cells, tissues, or whole
organisms and then use mass spectrometry to measure its incorporation into newly
synthesized proteins and other metabolites. This allows for the precise quantification of amino
acid turnover, protein synthesis rates, and metabolic flux, providing invaluable insights into
cellular homeostasis, energy production, and biosynthesis.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in
quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino
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acids. In a typical SILAC experiment, one population of cells is grown in a "light" medium
containing natural L-leucine, while another is grown in a "heavy" medium containing L-
Leucine-D7. After a specific treatment or perturbation, the cell populations are mixed, proteins
are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. The mass
difference between the light and heavy peptides allows for the precise relative quantification of
thousands of proteins between the different cell populations, minimizing experimental error as
samples are combined early in the workflow.
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Caption: A generalized workflow for a SILAC quantitative proteomics experiment.

Internal Standard for Mass Spectrometry

In quantitative analysis, particularly in pharmacokinetics (DMPK) and metabolomics, precision
is paramount. L-Leucine-D7 serves as an ideal internal standard for the quantification of
natural L-leucine. A known amount of the labeled standard is added to a biological sample
(e.g., plasma) before processing. Because it has nearly identical chemical and physical
properties to the analyte (unlabeled leucine), it experiences the same variations during sample
preparation, extraction, and analysis. In the mass spectrometer, the light (analyte) and heavy
(standard) forms are detected as separate peaks. The ratio of their signal intensities allows for
highly accurate and reproducible quantification of the endogenous L-leucine, correcting for
sample loss or instrument variability.
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Caption: Workflow for using L-Leucine-D7 as an internal standard in MS analysis.

Signaling Pathway: Leucine and mTORC1 Activation

L-leucine (and by extension, L-Leucine-D7) is not just a building block for proteins but also a
critical signaling molecule. It is a potent activator of the mechanistic Target of Rapamycin
Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.
The activation of mMTORC1 by leucine is a complex process primarily coordinated at the
lysosomal surface.

Leucine enters the cell and its presence is sensed by cellular machinery, most notably Sestrin2.
In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. Leucine binding
to Sestrin2 disrupts this interaction, which in turn leads to the inhibition of the GATORL1
complex. This relieves the inhibition on the Rag GTPases (specifically RagA/B). Activated Rag
GTPases recruit mMTORCL1 to the lysosomal surface, where it can be fully activated by the small
GTPase Rheb, leading to the phosphorylation of downstream targets like S6 Kinase 1 (S6K1)
and 4E-Binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.
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Caption: Simplified signaling pathway of Leucine-mediated mTORCL1 activation.
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Experimental Protocols: Generalized Methodologies

The following sections outline generalized procedures for key applications of L-Leucine-D7.
Specific parameters (e.g., concentrations, volumes, instrument settings) must be optimized for
the particular experimental system.

Protocol 1: Use as an Internal Standard for Leucine
Quantification in Plasma

This protocol describes a general workflow for determining the concentration of L-leucine in a
plasma sample using L-Leucine-D7 as an internal standard.

e Sample Preparation:
o Thaw plasma samples on ice.

o To a 50 pL aliquot of plasma, add a precise volume of a known concentration of L-
Leucine-D7 solution (e.g., 10 pL of a 100 uM stock).

o Vortex briefly to mix.

» Protein Precipitation:
o Add 150 puL of ice-cold methanol or acetonitrile to precipitate proteins.
o Vortex vigorously for 30 seconds.

o Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated
protein.

» Extraction and Derivatization (if required for GC-MS):
o Carefully transfer the supernatant to a new tube.
o Evaporate the solvent to dryness under a stream of nitrogen.

o Reconstitute the residue in a suitable solvent. For GC-MS analysis, a derivatization step
(e.g., esterification followed by acylation) is typically required to make the amino acids
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volatile.

e LC-MS/GC-MS Analysis:
o Inject the prepared sample into the LC-MS or GC-MS system.

o Monitor the ion transitions for both natural L-leucine and L-Leucine-D7 using selected ion
monitoring (SIM) or multiple reaction monitoring (MRM).

e Data Analysis:

o Integrate the peak areas for both the analyte (light leucine) and the internal standard
(heavy L-Leucine-D7).

o Calculate the peak area ratio (Analyte Area / Internal Standard Area).

o Determine the concentration of L-leucine in the original sample by comparing the ratio to a
standard curve prepared with known concentrations of unlabeled leucine and a constant
amount of the internal standard.

Protocol 2: SILAC Labeling for Quantitative Proteomics

This protocol outlines the basic steps for a two-plex SILAC experiment.
e Cell Culture and Labeling (Adaptation Phase):
o Culture two separate populations of the same cell line.

o For the "light" population, use SILAC-grade medium deficient in leucine, supplemented
with normal (unlabeled) L-leucine.

o For the "heavy" population, use the same base medium supplemented with L-Leucine-D7.

o Passage the cells for at least five to six doublings in their respective media to ensure
>99% incorporation of the labeled or unlabeled amino acid into the proteome.

o Experimental Treatment (Experimental Phase):
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o Once full incorporation is achieved, apply the experimental treatment to one cell
population (e.g., drug treatment) while the other serves as a control.

o Sample Harvesting and Mixing:

o Harvest both cell populations. Count the cells from each population to ensure accurate
mixing.

o Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

» Protein Extraction and Digestion:

o Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease
inhibitors).

o Quantify the total protein concentration.

o Digest the proteins into peptides using a protease, most commonly trypsin.

e LC-MS/MS Analysis:

o Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled
to a liquid chromatography system.

o Data Analysis:

o Use specialized software (e.g., MaxQuant) to identify peptides and proteins.

o The software will quantify the intensity ratios of "heavy" to "light" peptide pairs.

o Calculate the average H/L ratio for all peptides belonging to a specific protein to determine
its relative abundance change between the two conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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